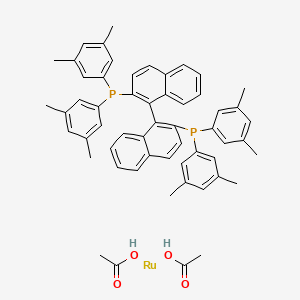

(S)-Ru(OAc)2(DM-BINAP)

説明

(S)-Ru(OAc)2(DM-BINAP) is a ruthenium-based complex that incorporates the chiral ligand DM-BINAP, which stands for 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. This complex is part of a family of catalysts used in asymmetric hydrogenation reactions, which are key processes in the production of chiral compounds. These catalysts are known for their ability to induce chirality in the resulting product, making them valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related ruthenium complexes has been described in the literature. For instance, Ru(acac)2(S-BINAP) was synthesized in near quantitative yield through the reduction of Ru(acac)3 with activated zinc in the presence of S-BINAP . Although this does not directly describe the synthesis of (S)-Ru(OAc)2(DM-BINAP), it provides insight into the general methods used to prepare such complexes. The synthesis typically involves the combination of a ruthenium precursor with a chiral diphosphine ligand under reducing conditions.

Molecular Structure Analysis

The molecular structure of ruthenium complexes with BINAP ligands has been characterized using X-ray diffraction studies. For example, Ru(acac)2(S-BINAP) was found to have a distorted octahedral geometry involving two phosphorus atoms from the BINAP ligand and four oxygen atoms from two acac ligands . While this does not directly pertain to (S)-Ru(OAc)2(DM-BINAP), it suggests that similar complexes may also exhibit octahedral geometries with coordination involving the phosphorus atoms of the BINAP ligand.

Chemical Reactions Analysis

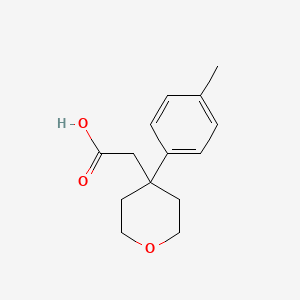

Ruthenium complexes with BINAP ligands are known for their catalytic activity in asymmetric hydrogenation reactions. A study has shown that a related complex, Ru(S-BINAP)(Acac)(MNAA)(MeOH), was highly effective in the asymmetric hydrogenation of 2-(6'-methoxynaphth-2'-yl)acrylic acid, with the reaction proceeding substantially faster than when catalyzed by Ru(S-BINAP)(OAc)2 . This indicates that (S)-Ru(OAc)2(DM-BINAP) may also be an effective catalyst for similar hydrogenation reactions, although the specific details of its reactivity were not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Ru(OAc)2(DM-BINAP) are not directly detailed in the provided papers. However, the properties of ruthenium complexes with BINAP ligands can be inferred to some extent. These complexes are typically solid at room temperature and may exhibit solubility in organic solvents. Their stability under reaction conditions is crucial for their effectiveness as catalysts. The optical purity of the products obtained from catalytic reactions suggests that these complexes are highly selective, which is a desirable chemical property for asymmetric synthesis .

科学的研究の応用

Improved Synthesis Methods

- An improved synthesis method for Ru(BINAP) type complexes, including (S)-Ru(OAc)2(DM-BINAP), has been developed, addressing major decomposition products and optimizing yields through new synthetic approaches (Chana & Laneman, 1994).

Catalytic Applications

- Ru complexes involving (S)-Ru(OAc)2(DM-BINAP) have been explored for the asymmetric hydrogenation of specific substrates, demonstrating enhanced rates compared to other catalytic systems. These findings underline the catalyst's effectiveness in accelerating hydrogenation reactions and its potential in producing high-purity chemical products (Chen et al., 1998).

Structural Characterization and Mechanistic Insights

- Detailed structural characterizations and mechanistic studies have been conducted on Ru(BINAP) complexes, including investigations into the effects of protonation and the role of acetate in catalytic processes. These studies provide valuable insights into the molecular structure and reaction mechanisms of (S)-Ru(OAc)2(DM-BINAP), enhancing our understanding of its catalytic behavior (Geldbach et al., 2002).

Asymmetric Hydrogenation Efficiency

- The application of Ru(BINAP) complexes in asymmetric hydrogenations has been highlighted, showing their ability to facilitate highly enantioselective hydrogenations. These applications are crucial for the synthesis of chiral compounds, demonstrating the versatility and efficiency of (S)-Ru(OAc)2(DM-BINAP) in synthetic organic chemistry (Zhou et al., 2002).

Novel Catalytic Properties

- Studies on Ru(BINAP) complexes reveal novel catalytic properties and applications, including the catalytic isomerization of specific organic compounds. This research expands the potential uses of (S)-Ru(OAc)2(DM-BINAP) in organic synthesis, offering new pathways for the transformation of organic molecules (Ishiga et al., 2021).

作用機序

Target of Action

The primary target of (S)-Ru(OAc)2(DM-BINAP) is the catalysis of asymmetric reactions . This compound is a chiral catalyst, which means it can selectively catalyze one enantiomer over another in a chemical reaction . This selectivity is crucial in many biochemical processes where the spatial orientation of molecules can significantly affect their function.

Mode of Action

(S)-Ru(OAc)2(DM-BINAP) interacts with its targets through a process known as asymmetric hydrogenation . In this process, the compound facilitates the addition of hydrogen (H2) to other molecules in a way that favors the formation of one enantiomer . This ability to selectively produce one enantiomer can lead to significant changes in the biochemical properties of the resulting molecules.

Biochemical Pathways

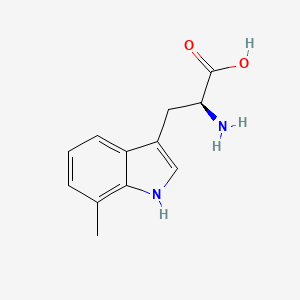

The compound is involved in several biochemical pathways, including the asymmetric reduction of ketones via ruthenium-catalyzed transfer hydrogenation . It also plays a role in the copper-catalyzed asymmetric Mannich-type reactions of N-acylimino esters, enantioselective fluorination of oxindoles, and [2+2+2] cycloaddition of tetraynes and hexaynes . These pathways can have various downstream effects, depending on the specific molecules involved.

Result of Action

The molecular and cellular effects of (S)-Ru(OAc)2(DM-BINAP)'s action are largely dependent on the specific reactions it catalyzes. For example, in the asymmetric reduction of ketones, it can help produce specific enantiomers that may have different biological activities . Similarly, in the [2+2+2] cycloaddition of tetraynes and hexaynes, it can facilitate the formation of complex cyclic structures .

Safety and Hazards

特性

IUPAC Name |

acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUAMHMUQGCXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56O4P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ru(OAc)2(DM-BINAP) | |

CAS RN |

374067-50-2 | |

| Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

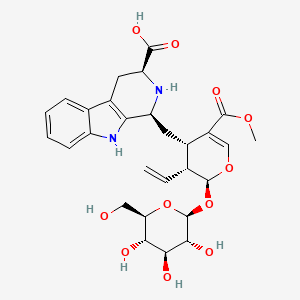

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)